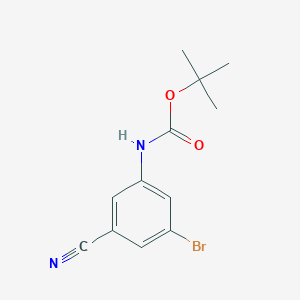

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate

Description

tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic ring substituted with bromine (Br) at position 3 and a cyano (CN) group at position 4. The Boc group is widely used in organic synthesis to protect amines, ensuring stability during subsequent reactions . This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and other bioactive molecules. Its structural attributes—electron-withdrawing substituents (Br and CN) and steric bulk from the tert-butyl group—influence its reactivity, solubility, and suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

CAS No. |

2092002-01-0 |

|---|---|

Molecular Formula |

C12H13BrN2O2 |

Molecular Weight |

297.15 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,1-3H3,(H,15,16) |

InChI Key |

NPBHKIDFYBZJRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Boc Protection

A common and reliable method involves the reaction of 3-bromo-5-cyanoaniline with di-tert-butyl dicarbonate in the presence of a base:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-bromo-5-cyanoaniline, di-tert-butyl dicarbonate (1.1 equiv), triethylamine (1.2 equiv), solvent: dichloromethane or tetrahydrofuran | The amine is dissolved in the solvent, cooled to 0–5°C. Boc2O and base are added dropwise, maintaining low temperature to control reaction rate and minimize side reactions. |

| 2 | Stirring at 0–25°C for 2–6 hours | Reaction proceeds to form the tert-butyl carbamate. |

| 3 | Work-up: aqueous extraction, washing with brine, drying over anhydrous sodium sulfate | Removes inorganic salts and impurities. |

| 4 | Purification by recrystallization or column chromatography | Yields pure tert-butyl N-(3-bromo-5-cyanophenyl)carbamate. |

This method is widely used due to its mild conditions and good yields.

Alternative Carbamoylation Using tert-Butyl Chloroformate

Another approach uses tert-butyl chloroformate as the carbamoyl donor:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-bromo-5-cyanoaniline, tert-butyl chloroformate (1.1 equiv), base (e.g., sodium bicarbonate or triethylamine), solvent: dichloromethane or ethyl acetate | The amine is reacted with tert-butyl chloroformate at 0–5°C under stirring. |

| 2 | Stirring at ambient temperature for 3–5 hours | Carbamate formation occurs. |

| 3 | Work-up and purification as above | Organic layer extraction and drying yield the product. |

This method offers a direct route but requires careful control of pH to avoid hydrolysis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The cyano group can be reduced to an amine, while the phenyl ring can undergo oxidation reactions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Hydrolysis: 3-bromo-5-cyanophenylamine and carbon dioxide.

Reduction: 3-bromo-5-aminophenylcarbamate.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(3-bromo-5-cyanophenyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

- Substitution Reactions : The bromine atom can be substituted with other functional groups under appropriate conditions.

- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by another aryl group.

These reactions are facilitated by common reagents like palladium catalysts for coupling and oxidizing agents such as potassium permanganate for oxidation .

Biological Studies

Research indicates that this compound may exhibit various biological activities. Studies focus on its interactions with specific biological targets, which could lead to the development of new therapeutic agents. Its potential applications in drug discovery are being explored, particularly concerning its efficacy against certain diseases .

Medicinal Chemistry

The compound is currently under investigation for its therapeutic properties. Preliminary studies suggest that it may have applications in treating conditions influenced by the biological targets it interacts with. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological profile .

Case Study 1: Synthesis of Novel Compounds

In a recent study, researchers utilized this compound as a precursor for synthesizing novel urea derivatives. The synthesis involved coupling reactions that demonstrated high yields and purity of the final products. The study highlighted the compound's versatility as an intermediate in drug development .

Another investigation assessed the biological activity of derivatives synthesized from this compound. The results indicated significant interaction with specific enzymes, suggesting potential applications in enzyme inhibition therapies. This study underscored the importance of this compound in medicinal chemistry research .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | High yields in substitution and coupling reactions |

| Biological Studies | Interaction with biological targets | Potential therapeutic applications identified |

| Medicinal Chemistry | Drug discovery and development | Efficacy against specific diseases under investigation |

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-5-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effects .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing effects: The cyano group in the target compound enhances electrophilicity at the aromatic ring compared to fluoro or methyl substituents, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings .

- Steric considerations: Bulky substituents (e.g., methyl in the 4-bromo-2-fluoro-5-methyl derivative) reduce reaction yields in coupling reactions, whereas the target compound’s linear cyano group minimizes steric interference .

Research Findings and Trends

- Catalytic applications: Recent studies emphasize the use of tert-butyl carbamates as directing groups in C–H activation reactions. The cyano group in the target compound may act as a secondary directing group, enabling regioselective functionalization .

- Computational insights: Density functional theory (DFT) calculations predict that the electron-withdrawing nature of the cyano group in the target compound lowers the LUMO energy of the aromatic ring by ~1.5 eV compared to fluoro analogues, enhancing susceptibility to nucleophilic attack .

Biological Activity

Tert-butyl N-(3-bromo-5-cyanophenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its mechanism of action, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula CHBrNO and a molecular weight of 297.15 g/mol. Its structure features a tert-butyl group, a carbamate functional group, and a bromo-cyanophenyl moiety, which contribute to its unique chemical reactivity and biological activity.

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, suggesting that this compound may influence drug-drug interactions when co-administered with other medications metabolized by these pathways.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) cell lines. The results indicate that it induces apoptosis in these cells in a dose-dependent manner .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.5 | Apoptosis induction |

| CEM-13 | 6.0 | Cell cycle arrest |

| MEL-8 | 5.2 | Caspase activation |

Selectivity and Toxicity

Further studies have shown that the compound possesses a favorable selectivity index over normal human cells, indicating its potential as a therapeutic agent with reduced toxicity . The selectivity is particularly notable when compared to traditional chemotherapeutics like doxorubicin, which often exhibit broader toxicity profiles.

Table 2: Selectivity Index of this compound

| Comparison Compound | Selectivity Index |

|---|---|

| Doxorubicin | 1.0 |

| This compound | 32-fold over MRC-5 |

Case Studies

Recent case studies have highlighted the compound's potential in treating specific cancers. In one study, patients with advanced breast cancer showed improved outcomes when treated with a regimen including this carbamate as part of a combination therapy aimed at enhancing the efficacy of existing treatments .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term effects in vivo. Ongoing research is focused on optimizing its structure to enhance potency and selectivity while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.